



Dordaviprone (ONC201) in Clinical Trials: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TMX-201	
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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the dosage, administration, and key experimental protocols for dordaviprone (formerly ONC201) as investigated in clinical trials, primarily for H3 K27M-mutant diffuse midline glioma.

Dordaviprone is an orally administered, first-in-class imipridone that has shown promise in clinical studies. It functions as a selective antagonist of the dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP (Caseinolytic mitochondrial matrix peptidase proteolytic subunit). This dual mechanism of action induces the integrated stress response, leading to apoptosis in cancer cells.

Dosage and Administration in Clinical Trials

Dordaviprone has been administered in various clinical trial settings, with dosing regimens tailored for both adult and pediatric populations. The administration is oral, with specific protocols for once-weekly and twice-weekly schedules.

Table 1: Dordaviprone Dosage Regimens in Clinical Trials



Patient Population	Dosing Schedule	Dosage	Administration Notes
Adults (≥ 52.5 kg)	Once-Weekly	625 mg	Administered orally on the same day each week.
Twice-Weekly	625 mg	Administered orally on two consecutive days each week.	
Pediatrics (< 52.5 kg)	Once-Weekly or Twice-Weekly	Weight-based, allometrically scaled	Dose is scaled by body weight and rounded to the nearest 125 mg increment.

Table 2: Pediatric Weight-Based Dosing for

Dordaviprone

Body Weight	Once-Weekly or Twice-Weekly Dose
10 to < 12.5 kg	125 mg
12.5 to < 27.5 kg	250 mg
27.5 to < 42.5 kg	375 mg
42.5 to < 52.5 kg	500 mg

Dose Modifications

Dose adjustments are critical for managing treatment-related adverse events. For Grade 3 or 4 adverse events, treatment is typically interrupted until the event resolves to Grade 1 or baseline, after which dordaviprone may be resumed at a reduced dose.

Concomitant use of moderate or strong CYP3A4 inhibitors also necessitates dose reduction due to potential for increased dordaviprone exposure. For adult patients, the 625 mg dose is reduced to 500 mg with a moderate inhibitor and to 375 mg with a strong inhibitor.



Experimental Protocols Immunohistochemistry (IHC) for H3 K27M Mutation Detection

Patient selection in dordaviprone clinical trials for diffuse midline glioma is critically dependent on the presence of the H3 K27M mutation. Immunohistochemistry is a standard method for its detection.

Objective: To identify the H3 K27M mutation in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Materials:

- FFPE tumor tissue sections (4-5 μm)
- H3 K27M mutant-specific primary antibody
- Secondary antibody and detection system
- Antigen retrieval solution
- · Xylene, ethanol series, and deionized water
- Hematoxylin for counterstaining

Protocol:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene to remove paraffin.
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%) to deionized water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in a validated antigen retrieval solution and heating.



- Allow slides to cool to room temperature.
- Staining:
 - Block endogenous peroxidase activity.
 - Incubate with the primary antibody specific for the H3 K27M mutation.
 - Wash and incubate with the appropriate secondary antibody and detection reagent.
 - Develop the signal using a chromogen such as DAB.
- Counterstaining and Mounting:
 - Counterstain with hematoxylin.
 - Dehydrate, clear, and mount the slides.
- Interpretation:
 - Positive staining is indicated by a nuclear signal in tumor cells. The proportion and intensity of staining are assessed by a qualified pathologist.

Pharmacokinetic (PK) Analysis of Dordaviprone in Plasma

Quantifying dordaviprone concentrations in patient plasma is essential for understanding its pharmacokinetic profile.

Objective: To measure the concentration of dordaviprone in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

- Human plasma collected in K2EDTA tubes
- Dordaviprone analytical standard and a stable isotope-labeled internal standard (SIL-IS)
- Acetonitrile (ACN)



- · Formic acid
- C18 LC column
- Triple quadrupole LC-MS/MS system

Protocol:

- Sample Preparation:
 - To 50 μL of plasma, add the SIL-IS.
 - Precipitate proteins by adding cold ACN.
 - Vortex and centrifuge to pellet the proteins.
 - Transfer the supernatant for analysis.
- · LC Separation:
 - Inject the prepared sample onto the C18 column.
 - Use a gradient elution with mobile phases of water with formic acid and ACN with formic acid to separate dordaviprone.
- MS/MS Detection:
 - Utilize electrospray ionization (ESI) in positive mode.
 - Monitor specific precursor-to-product ion transitions for both dordaviprone and the SIL-IS.
- · Quantification:
 - Generate a calibration curve using known concentrations of dordaviprone.
 - Determine the concentration in patient samples by comparing the peak area ratio of dordaviprone to the SIL-IS against the calibration curve.



Pharmacokinetic Sampling Schedule: In clinical trials, plasma samples for pharmacokinetic analysis are typically collected at the following time points relative to dordaviprone administration: pre-dose, 0.5, 2, 4, 24, 48, and 168 hours post-dose for the first cycle, with additional pre-dose samples collected in subsequent cycles.[1]

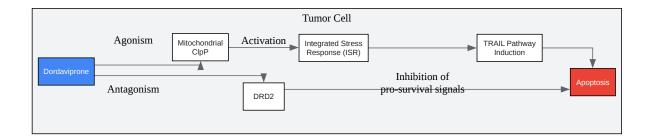
Clinical Trial Workflow and Patient Monitoring

The successful execution of a dordaviprone clinical trial involves a structured workflow from patient screening to data analysis.

Patient Monitoring: Patients are monitored closely for safety and efficacy. This includes:

- Safety Assessments: Regular monitoring of vital signs, electrocardiograms, and clinical laboratory results (complete blood count, serum chemistry). Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
- Efficacy Assessments: Tumor response is evaluated using neuroimaging (MRI) at baseline and at regular intervals (e.g., every 8 weeks). The Response Assessment in Neuro-Oncology (RANO) criteria are used to standardize the evaluation of tumor response in high-grade gliomas.[2]

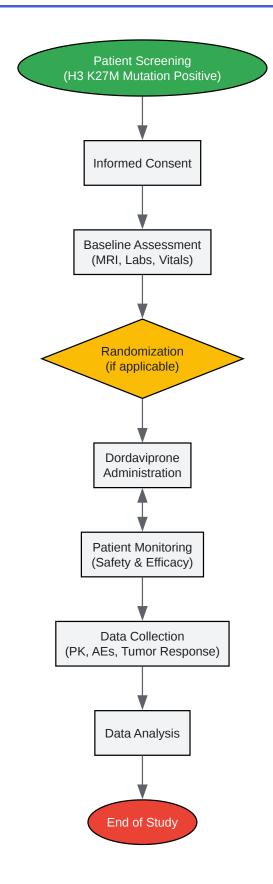
Signaling Pathways and Experimental Workflows



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Dordaviprone's dual mechanism of action.





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A generalized workflow for a dordaviprone clinical trial.



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References

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- To cite this document: BenchChem. [Dordaviprone (ONC201) in Clinical Trials: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611293#dordaviprone-dosage-and-administration-in-clinical-trials]

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